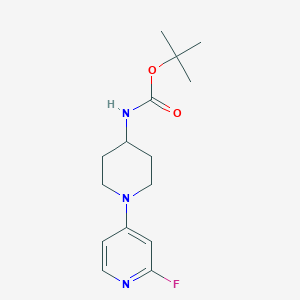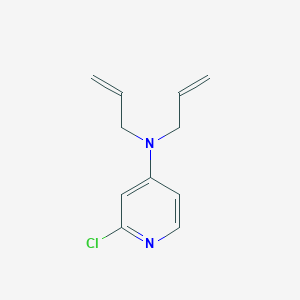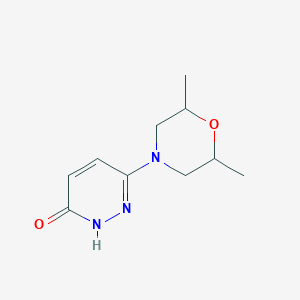
2-(Azidomethyl)-5-(p-tolyl)oxazole
Vue d'ensemble
Description
“2-(Azidomethyl)-5-(p-tolyl)oxazole” is a compound that contains an oxazole ring, a p-tolyl group, and an azidomethyl group. The oxazole ring is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . The azidomethyl group contains an azide functional group attached to a methyl group.
Applications De Recherche Scientifique
Synthesis and Characterization
2-(Azidomethyl)-5-(p-tolyl)oxazole is involved in the synthesis of various organic compounds through processes like the Diels–Alder reaction. In a study by Ibata et al. (1992), substituted oxazoles reacted with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) or diethyl azodicarboxylate to yield 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition accompanying ring opening of oxazoles. The structure of an adduct from this reaction was determined by X-ray crystallography, showcasing the utility of oxazoles in complex organic syntheses (Ibata, Suga, Isogami, Tamura, & Shi, 1992).
Coordination Chemistry
Oxazole ligands, including derivatives like 2-(azidomethyl)oxazoles, play a crucial role in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. Their versatility, easy synthesis from available precursors, and the ability to modulate chiral centers near donor atoms make them valuable in this field. Gómez, Muller, and Rocamora (1999) focused on the transition metal coordination chemistry of oxazolines, highlighting their structural characterization and versatility in synthetic applications (Gómez, Muller, & Rocamora, 1999).
Continuous Multistep Synthesis
The development of continuous-flow processes for synthesizing 2-(azidomethyl)oxazoles demonstrates the compound's relevance in modern organic synthesis. Rossa et al. (2018) established an efficient protocol for producing azido oxazoles from vinyl azides, involving thermolysis to generate azirines, followed by reactions leading to 2-(azidomethyl)oxazoles. This method underscores the significance of 2-(azidomethyl)oxazoles as versatile building blocks in organic chemistry (Rossa, Suveges, Sá, Cantillo, & Kappe, 2018).
Photophysical Characterization and Analysis
Oxazole derivatives, including this compound, are also studied for their photophysical properties. Sevinçek et al. (2011) synthesized and characterized a novel oxazole-5-one derivative, conducting a comprehensive analysis including X-ray crystallography, density functional calculations, and Bader's QTAIM analysis. This research highlights the potential applications of oxazole derivatives in materials science and photophysical studies (Sevinçek, Öztürk, Aygün, Alp, & Büyükgüngör, 2011).
Oxazole Synthesis and Pyrolysis
Oxazoles, including this compound, can be synthesized through various methods, including the pyrolysis of aryl and heterocyclic azides. Mullock and Suschitzky (1968) discussed the synthesis of oxazoles by pyrolyzing azido compounds, demonstrating the broad scope of oxazole synthesis and its applicability in creating diverse organic molecules (Mullock & Suschitzky, 1968).
Propriétés
IUPAC Name |
2-(azidomethyl)-5-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-2-4-9(5-3-8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJLYSVKJSXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480121.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1480122.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)
![1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480125.png)




![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)
